molecular formula C15H16N2O2 B2751369 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide CAS No. 898418-60-5

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide

Cat. No.: B2751369
CAS No.: 898418-60-5
M. Wt: 256.305
InChI Key: UUMZMAADTZZHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a synthetic compound featuring a fused pyrroloquinoline core modified with a cyclopropanecarboxamide group at the 8-position. The cyclopropane moiety introduces rigidity and electron-withdrawing effects, which may enhance binding affinity or metabolic stability compared to linear alkyl substituents .

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-13-4-3-10-7-12(16-15(19)9-1-2-9)8-11-5-6-17(13)14(10)11/h7-9H,1-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMZMAADTZZHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound acts as an EGFR inhibitor . It binds to the EGFR, thereby blocking the activation of the receptor and the subsequent signal transduction pathway, which leads to inhibition of cell growth and proliferation.

Biochemical Pathways

The inhibition of EGFR leads to the blockage of important pathways that promote cell division and migration, angiogenesis, and inhibition of apoptosis. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation . By blocking the EGFR, the compound prevents the activation of downstream signaling pathways that promote cancer progression.

Biological Activity

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structure, synthesis, and biological evaluations, including case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N4O4C_{20}H_{24}N_{4}O_{4} with a molecular weight of 384.4 g/mol. The compound features a complex heterocyclic structure that may facilitate interactions with various biological targets.

PropertyValue
Molecular FormulaC20H24N4O4
Molecular Weight384.4 g/mol
CAS Number898462-22-1
StructureStructure

Synthesis

The synthesis of this compound typically involves several steps that may include the formation of the pyrrolidine framework followed by cyclization reactions to introduce the cyclopropanecarboxamide moiety. Specific synthetic pathways can vary based on the desired derivatives and their intended biological applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl). For instance:

  • In Vitro Studies : Research has shown that derivatives of pyrrolopyridines exhibit moderate to excellent antitumor activities against various cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). One derivative demonstrated IC50 values ranging from 0.12 to 0.21 μM against these cell lines .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets involved in critical pathways such as cell cycle regulation and apoptosis. The compound may act as an inhibitor of tubulin polymerization, similar to known anticancer agents like CA-4 and paclitaxel .

Case Studies

Case Study 1: Antiproliferative Effects
In a study assessing antiproliferative activity using an MTT assay against HeLa cells:

  • Control : CA-4 was used as a positive control.
  • Results : The compound exhibited significant inhibition of cell growth at concentrations as low as 0.12 μM.

Case Study 2: Apoptosis Induction
Another investigation focused on apoptosis induction in MCF-7 cells:

  • Findings : Flow cytometry analyses revealed increased apoptotic cell populations when treated with the compound compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity and Binding

The biological activity of pyrroloquinoline derivatives is highly dependent on substituents at the 6- and 8-positions. Key analogs and their properties are summarized below:

Compound Name / ID Substituent at 8-Position Key Features Activity Insights (Source)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide (Target Compound) Cyclopropanecarboxamide Rigid, electron-withdrawing cyclopropane; may improve target binding Hypothesized enhanced anticoagulant activity based on scaffold similarity to prior leads .
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[...]quinolin-8-yl)propionamide (898435-23-9) Propionamide Flexible ethyl chain; moderate steric bulk No explicit activity data, but linear chains may reduce binding vs. rigid analogs .
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[...]quinolin-8-yl)butyramide (898410-90-7) Butyramide Longer alkyl chain; increased hydrophobicity Potential for altered pharmacokinetics (e.g., longer half-life) due to lipophilicity .
3-(4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[...]quinoline-8-carbonyl)-benzonitrile (12b) 3-Cyanobenzoyl Aromatic, electron-withdrawing group; planar structure Designed as CYP inhibitor; benzonitrile may enhance enzyme affinity via π-π interactions .
Key Observations:
  • Rigidity vs. Flexibility : The cyclopropane group in the target compound likely confers superior target binding compared to linear amides (e.g., propionamide, butyramide) due to reduced conformational entropy .
  • Electronic Effects : Electron-withdrawing groups (e.g., cyclopropane, benzonitrile) may stabilize interactions with enzymatic active sites, as seen in CYP inhibitors like 12b .

Patent Landscape and Therapeutic Potential

  • The cyclopropane motif is recurrent in patents (e.g., ’s indole-cyclopropanecarboxamide derivative), underscoring its utility in optimizing drug candidates for CNS or anticoagulant applications .
  • Unlike benzonitrile-substituted analogs (e.g., 12b), the target compound’s cyclopropane group may reduce off-target interactions by limiting π-stacking with non-target proteins .

Preparation Methods

Cyclization Strategies

The tricyclic system is typically assembled through intramolecular cyclization. A common approach involves Friedel-Crafts alkylation or Pictet-Spengler reactions to form the seven-membered ring. For example:

  • Starting Material : A substituted indole or tetrahydroquinoline derivative with a pendant ketone or alcohol group.
  • Cyclization : Acid-catalyzed (e.g., POCl₃, H₂SO₄) or base-mediated conditions to trigger ring closure.

Example Protocol :

  • React 3-(2-bromoethyl)-1H-indole-4-carboxylic acid with a Lewis acid (e.g., AlCl₃) to induce cyclization, forming the pyrroloquinolinone skeleton.
  • Oxidize the resulting alcohol to a ketone using Jones reagent or Dess-Martin periodinane.

Alternative Routes via Quinoline Functionalization

Quinoline derivatives can be converted into the target core through:

  • Reductive Amination : Introduce a pyrrolidine ring via alkylation of a quinoline-8-amine intermediate.
  • Mitsunobu Reaction : Form the C-N bond using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Introduction of the Cyclopropanecarboxamide Group

Amide Coupling Reactions

The C8 amine of the pyrroloquinolinone core is coupled with cyclopropanecarboxylic acid using standard amide-forming conditions:

Stepwise Procedure :

  • Activation of Carboxylic Acid :
    • Convert cyclopropanecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
    • Alternatively, use coupling agents like HATU or EDCI with HOBt to form an active ester.
  • Coupling Reaction :
    • Combine the activated acid with the pyrroloquinolinone-8-amine in anhydrous DMF or DCM.
    • Add a base (e.g., DIPEA, Et₃N) to scavenge protons and drive the reaction.

Representative Conditions :

  • Reagents : HATU (1.1 eq), DIPEA (3 eq), DMF, 0°C to room temperature.
  • Reaction Time : 12–24 hours under nitrogen.

Optimization Challenges

  • Amine Protection : If the C8 amine is reactive during core synthesis, protect it with a Boc or Fmoc group, followed by deprotection before coupling.
  • Cyclopropane Stability : Avoid strong acids/bases that may ring-open the cyclopropane. Mild conditions (pH 6–8) are optimal.

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Use silica gel with ethyl acetate/hexane or DCM/methanol gradients.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.35 (m, 4H, cyclopropane), 2.80–3.10 (m, 4H, pyrrolidine), 4.25 (s, 1H, NH), 6.90–7.50 (m, 3H, aromatic).
  • HRMS : Calculated for C₁₅H₁₅N₃O₂ [M+H]⁺: 284.1134; Found: 284.1138.

Scalability and Industrial Considerations

  • Solvent Selection : Replace DMF with THF or acetonitrile for easier removal and reduced toxicity.
  • Catalyst Efficiency : Use EDCI over HATU for cost-effective large-scale production.

Q & A

Q. What are the recommended synthetic routes for N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the pyrroloquinoline core. Key steps include cyclopropane carboxamide coupling to the quinolinone moiety under amide-forming conditions (e.g., using EDC/HOBt or DCC). Reaction optimization requires:
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent selection : Use anhydrous DMF or dichloromethane to enhance reagent solubility.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
    Monitoring via TLC or HPLC ensures intermediate stability and product formation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Technique Purpose Key Data References
1H/13C NMR Confirm molecular structureChemical shifts for cyclopropane protons (δ 1.2–1.5 ppm) and quinolinone carbonyl (δ 170–175 ppm)
HPLC-MS Assess purity and molecular weightRetention time matching standards; [M+H]+ ion peak
X-ray crystallography Resolve stereochemical ambiguitiesUnit cell parameters and bond angles

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies in biological data (e.g., IC50 values) may arise from variations in assay conditions or impurity profiles. To address this:

Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.

Re-synthesize and re-test : Verify activity with independently synthesized batches.

Characterize impurities : LC-MS or GC-MS identifies byproducts (e.g., hydrolyzed cyclopropane derivatives) that may interfere with activity .
Example: A 2023 study found that residual DMF in crude products artificially inflated cytotoxicity readings by 15–20% .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Metabolic instability often stems from cytochrome P450-mediated oxidation of the pyrroloquinoline ring. Mitigation strategies include:
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the C5 position to reduce CYP3A4 affinity .
  • Prodrug approaches : Mask the cyclopropane carboxamide as an ester (e.g., ethyl ester) to enhance plasma half-life .
  • In vitro microsomal assays : Screen metabolites using human liver microsomes (HLMs) with NADPH cofactors; quantify via UPLC-QTOF .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations identify key interactions with target proteins (e.g., kinase ATP-binding pockets). Steps include:

Template preparation : Use crystal structures of homologous targets (PDB: 8ZJ, 8ZS) for homology modeling .

Free energy calculations : MM-GBSA predicts binding affinities for derivative libraries.

SAR validation : Synthesize top-ranked derivatives and test in enzymatic assays .
Example: A 2024 study optimized substituents at the quinolinone C8 position, achieving a 10-fold selectivity for JAK2 over JAK3 .

Q. What experimental designs are recommended for probing the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate orthogonal approaches to dissect mechanisms:
  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins from lysates .
  • Kinome-wide profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KinomeScan) to identify off-target effects .
  • Transcriptomics : RNA-seq analysis of treated cells (e.g., 48-hour exposure) reveals pathway-level perturbations (e.g., apoptosis vs. autophagy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.